molecular formula C14H13N3 B2665904 (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine CAS No. 912765-24-3

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine

Cat. No.: B2665904
CAS No.: 912765-24-3
M. Wt: 223.279
InChI Key: FEUKXSGSRAHNOK-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine (C₁₄H₁₃N₃; molecular weight 223.27 g/mol) is a benzimidazole derivative characterized by a phenylamine substituent at the 5-position of the benzimidazole core and a methyl group at the 1-position (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as angiotensin II receptors (). Its structural versatility allows for modifications that enhance pharmacological properties, including solubility and target affinity.

Properties

IUPAC Name

1-methyl-N-phenylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17-10-15-13-9-12(7-8-14(13)17)16-11-5-3-2-4-6-11/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUKXSGSRAHNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912765-24-3
Record name 1-methyl-N-phenyl-1H-1,3-benzodiazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of o-phenylenediamine with formic acid and formaldehyde to form the benzimidazole ring, followed by N-methylation and subsequent amination with aniline to introduce the phenylamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring or benzimidazole moiety .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine, as effective anticancer agents. For instance, derivatives have shown promising antiproliferative effects against various cancer cell lines, including MDA-MB-231, with some compounds displaying IC50 values as low as 16.38 μM . The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole ring can enhance activity, making these compounds suitable candidates for further development as anticancer drugs.

Targeting Fibroblast Growth Factor Receptors (FGFRs)
this compound derivatives have been investigated for their inhibitory effects on FGFRs, which are implicated in various cancers. Research has shown that certain derivatives possess high selectivity for FGFR1 over FGFR4, with selectivity ratios exceeding 80-fold . This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Antimicrobial Properties

Antibacterial and Antifungal Activities
Compounds based on the benzimidazole structure have demonstrated significant antibacterial and antifungal activities. Studies report minimal inhibitory concentration (MIC) values indicating effectiveness against strains such as Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant variants . The ability to combat resistant strains is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Cyclooxygenase Inhibition
The anti-inflammatory properties of this compound have been explored through its action on cyclooxygenases (COX), enzymes involved in inflammation pathways. Some derivatives exhibit potent COX inhibition, with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests potential applications in treating inflammatory conditions.

Table 1: Summary of Biological Activities of this compound Derivatives

Activity Tested Compound IC50/Effectiveness Reference
AntiproliferativeCompound 2gIC50 = 16.38 μM
FGFR InhibitionLigand 1>80-fold selectivity for FGFR1
AntibacterialCompound 2gMIC = 8 μg/mL against S. aureus
COX InhibitionCompound 136IC50 = 0.0370 nM (COX-2)

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structural analogs (Table 1), focusing on substituent variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method
(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine C₁₄H₁₃N₃ 223.27 1-Methyl, 5-phenylamine Receptor modulation (e.g., AT1) Condensation of o-phenylenediamine derivatives ()
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₆H₁₈F₆N₈O 596.47 Trifluoromethyl groups, pyridinyloxy linker Antihypertensive (AT1 receptor antagonism) Isothiocyanate coupling and cyclization ()
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-amine C₂₅H₁₇F₄N₈O 546.43 Fluoro, pyridinyl substituents Not explicitly reported Similar to above, with fluorophenyl isothiocyanate ()
1-Benzyl-1H-benzimidazol-5-amine C₁₄H₁₃N₃ 223.27 1-Benzyl, 5-amine Intermediate for kinase inhibitors Alkylation of benzimidazole precursors ()
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine C₁₇H₁₉N₃O₂ 297.36 2,3-Dimethoxybenzyl, 1-methyl Not explicitly reported Nucleophilic substitution ()

Key Findings

Bioactivity Variations :

  • The parent compound and its trifluoromethyl-substituted analogs (e.g., Entry 2) exhibit receptor-targeting properties, particularly in cardiovascular applications (). In contrast, pyrimidine salts derived from similar amines (e.g., 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine) show antimicrobial activity, highlighting the role of heterocyclic appendages in diversifying bioactivity .
  • The trifluoromethyl group in Entry 2 enhances metabolic stability and target affinity, a common strategy in drug design .

Synthetic Strategies :

  • The parent compound is synthesized via condensation reactions using o-phenylenediamine derivatives (). More complex analogs (Entries 2–3) require multistep protocols involving isothiocyanate coupling and cyclization ().
  • Substituents like benzyl or dimethoxybenzyl (Entries 4–5) are introduced via alkylation or nucleophilic substitution, demonstrating modularity in benzimidazole chemistry ().

The dimethoxybenzyl variant (Entry 5) has improved solubility due to polar methoxy groups ().

Biological Activity

(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine is a compound belonging to the benzimidazole family, which has garnered considerable attention due to its diverse biological activities. This article presents an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzimidazole ring substituted with a phenyl group and a methyl group at specific positions. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.

Biological Activities

  • Anticancer Activity :
    • Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. The compound's structure allows for enhanced lipophilicity, facilitating better penetration through lipid membranes .
    • A study indicated that modifications at specific positions on the benzimidazole ring could lead to varying degrees of anticancer activity, showcasing the importance of structural optimization in drug design .
  • Antimicrobial Properties :
    • Research has demonstrated that this compound exhibits antimicrobial properties against bacterial and fungal strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results against multi-drug resistant pathogens .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in cancer progression .

Case Study 1: Anticancer Efficacy

A recent study investigated the antiproliferative effects of several benzimidazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity, with one derivative achieving an IC50 value of 16.38 μM .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans, the compound demonstrated significant activity with MIC values ranging from 8 to 32 µg/mL .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-23116.38 µM
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialCandida albicans32 µg/mL
Enzyme InhibitionFGFR>80-fold selectivity

Q & A

Q. What synthetic methodologies are optimal for preparing (1-methyl-1H-benzoimidazol-5-yl)-phenyl-amine?

Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with aromatic amines. For example:

  • Route A : React o-phenylenediamine with acyl chlorides (e.g., m-toluoyl chloride) under reflux in polyphosphoric acid (PPA) to form the benzimidazole core, followed by methylation and coupling with aniline derivatives .
  • Route B : Use Schiff base formation between benzimidazole-carbaldehydes and phenylamine in dimethylformamide (DMF), catalyzed by mild acids (e.g., acetic acid) .
    Critical considerations : Monitor reaction temperature (80–120°C) and solvent polarity to avoid side products like N-alkylated impurities .

Q. How can structural confirmation of this compound be achieved?

Answer : Employ a combination of:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–N: ~1.34 Å, C–C aromatic: ~1.39 Å) and confirm substitution patterns .
  • NMR spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 3.9 ppm (N–CH3), and δ 4.2–5.0 ppm (amine protons in DMSO-d6) .
  • Mass spectrometry : Expect [M+H]<sup>+</sup> at m/z 264 (C15H14N3 requires 264.11) with fragmentation peaks at m/z 121 (benzimidazole fragment) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer :

  • Electron-withdrawing groups (e.g., -NO2) on the phenyl ring reduce nucleophilicity of the amine, hindering Buchwald–Hartwig amination.
  • Electron-donating groups (e.g., -OCH3) enhance π-stacking interactions in catalytic systems, improving yields in Suzuki–Miyaura couplings (e.g., 75–85% with Pd(PPh3)4) .
    Methodological tip : Use DFT calculations (B3LYP/6-31G*) to predict frontier molecular orbitals (HOMO-LUMO gaps) and optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer :

  • Dose-response normalization : Re-evaluate IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C) to account for solubility variations .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in cytotoxicity assays .
  • Receptor docking studies : Compare binding affinities (ΔG values) using AutoDock Vina to validate target specificity (e.g., uPAR vs. carbonic anhydrase) .

Q. How can computational modeling guide the design of derivatives with enhanced fluorescence properties?

Answer :

  • TD-DFT simulations : Predict emission wavelengths (λem) by optimizing excited-state geometries. For example, adding electron-donating groups at the benzimidazole 5-position shifts λem from 450 nm to 520 nm .
  • Solvatochromism analysis : Correlate Stokes shift with solvent polarity (e.g., ε in DMSO vs. chloroform) to tune fluorophore applications .
    Experimental validation : Synthesize derivatives with -OH or -NH2 substituents and compare quantum yields (ΦF) via fluorimetry .

Methodological Challenges

Q. What analytical pitfalls arise in quantifying trace impurities during synthesis?

Answer :

  • HPLC pitfalls : Co-elution of N-methyl byproducts (e.g., 1-methyl-2-phenyl-benzimidazole) may occur. Use orthogonal methods:
    • HILIC chromatography (polar stationary phase) to separate hydrophilic impurities.
    • HRMS-TOF for accurate mass identification (error < 2 ppm) .
  • Limit of detection (LOD) : Optimize UV detection at 254 nm (ε ~ 10,000 M<sup>−1</sup>cm<sup>−1</sup>) for impurities >0.1% .

Q. How can reaction intermediates be stabilized for mechanistic studies?

Answer :

  • Low-temperature trapping : Quench reactions at −78°C (dry ice/acetone) to isolate intermediates like 1,3-diphenyl-but-3-enylidene-phenyl-amine .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track transient species (e.g., nitrenes in photochemical reactions) .

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